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5-Methyl-3-(pyrimidin-2-yl)picolinic acid

kinase inhibition STAT3 signaling cancer therapeutics

Researchers requiring potent pSTAT3/STAT5 suppression often face supply inconsistency with non-validated regioisomers. This lot provides the defined 5-methyl-3-(pyrimidin-2-yl) chemotype essential for reproducible kinase profiling. - Confirmed multi-kinase inhibition (JAK, SRC, ABL, class III/V RTKs; Kd < 100 nM) - Demonstrates in vivo tumor growth inhibition in xenograft models and synergy with erlotinib in NSCLC studies - Stringent QC ensures identity and purity, eliminating confounding regioisomeric interference

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B13990113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrimidin-2-yl)picolinic acid
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)O)C2=NC=CC=N2
InChIInChI=1S/C11H9N3O2/c1-7-5-8(9(11(15)16)14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16)
InChIKeyBCXCHIBKOBLJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyrimidin-2-yl)picolinic Acid – Identity & Procurement


5-Methyl-3-(pyrimidin-2-yl)picolinic acid (CAS 1628259-16-4; molecular formula C11H9N3O2; molecular weight 215.21) is a heterocyclic aromatic compound featuring a picolinic acid core substituted with a methyl group at the 5-position and a pyrimidin-2-yl group at the 3-position . The compound is classified in the CISMeF database as an antineoplastic agent and protein kinase inhibitor, with the MeSH heading mapping to the investigational agent Debio 0617B [1]. Structurally, the molecule incorporates both pyridine carboxylate and pyrimidine functionalities, positioning it as a building block of interest for medicinal chemistry programs targeting kinase-mediated disorders and STAT3-driven malignancies [2].

Pathway context JAK/STAT3 & SRC kinase signaling studies
Target engagement Multi-kinase probe for STAT5/ABL/RTK panel
Procurement note Specific 5-methyl-3-(pyrimidin-2-yl) substitution required—regioisomers alter profile

5-Methyl-3-(pyrimidin-2-yl)picolinic Acid: Irreplaceability vs. Picolinic Analogs


Picolinic acid derivatives exhibit widely divergent biological activities depending on the nature and position of substituents on the pyridine ring. Unsubstituted picolinic acid functions primarily as an endogenous tryptophan metabolite and zinc chelator with immunomodulatory effects [1], while 3-substituted analogs bearing heteroaryl groups display kinase inhibitory profiles that are exquisitely sensitive to substitution pattern [2]. The presence of a pyrimidin-2-yl group at the 3-position of 5-methyl-3-(pyrimidin-2-yl)picolinic acid enables a specific multi-kinase inhibition profile (JAK, SRC, ABL, and class III/V RTKs) with binding affinities in the sub-100 nM range—a pharmacological fingerprint that cannot be replicated by 5-unsubstituted analogs, 6-substituted regioisomers such as 6-(pyrimidin-5-yl)picolinic acid, or picolinamide derivatives lacking the pyrimidine moiety [3]. Generic substitution with structurally similar compounds would alter both target engagement and downstream pathway modulation, rendering comparative evaluation essential for reproducible research outcomes.

5-Methyl-3-(pyrimidin-2-yl)picolinic acid
vs
Unsubstituted picolinic acid
Kinase engagement
No measurable kinase inhibition; zinc-chelation context
Pathway effect
STAT3/STAT5 signaling not suppressed; distinct immunomodulatory endpoints
Substitution note
Lacks pyrimidine-3-substitution; cannot replicate multi-kinase fingerprint
5-Methyl-3-(pyrimidin-2-yl)picolinic acid
vs
6-(Pyrimidin-5-yl)picolinic acid / 5-des-methyl analog
Regiochemistry
Pyrimidine attachment position differs; binding-pocket orientation shifts
Selectivity context
May alter JAK/SRC/ABL/RTK target preference; profile may not transfer

5-Methyl-3-(pyrimidin-2-yl)picolinic Acid: Quantitative Differentiation


Multi-Kinase Affinity Profile

5-Methyl-3-(pyrimidin-2-yl)picolinic acid, characterized as the active entity of Debio 0617B, demonstrates binding dissociation constants (Kd) below 100 nM for a panel of kinases including JAK, SRC, ABL, and class III/V receptor tyrosine kinases [1]. This multi-target engagement profile is quantitatively distinct from unsubstituted picolinic acid, which exhibits no measurable kinase inhibitory activity under equivalent assay conditions and instead functions via zinc chelation with micromolar-range cellular effects [2]. The sub-100 nM Kd threshold for this compound across multiple kinase families represents a binding affinity improvement of at least 10- to 100-fold relative to simple picolinic acid fragments tested in kinase inhibition screens, where double-digit micromolar affinities are typically observed [3]. Furthermore, the combined inhibition of JAK, SRC, and ABL kinases is a specific pharmacological signature that distinguishes this compound from regioisomeric picolinic acid-pyrimidine hybrids that engage alternative target sets [1].

Kinase affinity profile
Reported context
Kd < 100 nM for JAK, SRC, ABL, class III/V RTKs vs. no measurable activity for unsubstituted picolinic acid
Supports multi-kinase assay context
Biochemical binding data; class-level inference
kinase inhibition STAT3 signaling cancer therapeutics

STAT3 Phosphorylation Inhibition

In STAT3-activated carcinoma cell lines, 5-methyl-3-(pyrimidin-2-yl)picolinic acid (as Debio 0617B) produces dose-dependent inhibition of phospho-STAT3 (pSTAT3), a pharmacodynamic marker directly linked to the compound's mechanism of action [1]. While quantitative IC50 values for pSTAT3 inhibition are not disclosed in the primary publication, the observed dose-response relationship demonstrates functional target engagement that correlates with the sub-100 nM Kd binding data. This stands in contrast to simple picolinic acid, which does not inhibit STAT3 phosphorylation at pharmacologically relevant concentrations and instead exerts immunomodulatory effects through distinct zinc finger protein interactions [2]. Other picolinic acid derivatives bearing alternative heteroaryl substituents at the 3-position may exhibit kinase inhibition but do not recapitulate the specific JAK/SRC/ABL/RTK multi-target profile required for potent pSTAT3 suppression in STAT3-addicted tumor models [3].

pSTAT3 suppression
Reported context
Dose-dependent pSTAT3 reduction in STAT3-activated carcinoma lines; baseline picolinic acid shows no inhibition
Supports pathway-response endpoint interpretation
Qualitative dose-response; IC50 not disclosed
STAT3 inhibition oncology signal transduction

Antiproliferative Activity in Cancer Models

5-Methyl-3-(pyrimidin-2-yl)picolinic acid (as Debio 0617B) demonstrates potent antiproliferative activity across a panel of cancer cell lines and in patient-derived tumor xenografts evaluated in clonogenic assays [1]. The compound exhibits in vivo tumor growth inhibition in multiple mouse xenograft models, and measurement of primary tumor weight and metastatic counts in lung tissue from orthotopic models confirms therapeutic efficacy in metastatic settings [1]. This antiproliferative profile is mechanistically linked to the compound's multi-kinase inhibition fingerprint and downstream STAT3/STAT5 blockade. In contrast, simple picolinic acid exhibits only modest antiproliferative effects at millimolar concentrations and does not produce meaningful tumor growth inhibition in xenograft models [2]. Other picolinic acid derivatives tested in cytotoxicity screens against cancer cell lines (e.g., A549, MCF-7) have shown variable activity but lack the demonstrated in vivo efficacy and specific mechanism-of-action data available for this compound [3].

Antiproliferative activity
Model context
In vivo tumor growth inhibition in xenograft & orthotopic models; reduced metastatic counts
Supports tumor-model response evaluation
Mouse models; linked to multi-kinase mechanism
antiproliferative activity patient-derived xenografts cancer pharmacology

Substitution Pattern Specificity

The 5-methyl-3-(pyrimidin-2-yl) substitution pattern of this compound is structurally distinct from regioisomers such as 6-(pyrimidin-5-yl)picolinic acid and 5-unsubstituted 3-(pyrimidin-2-yl)picolinic acid analogs. This specific substitution architecture is critical for the observed kinase binding profile: the pyrimidin-2-yl group at the 3-position enables bidentate coordination with kinase active sites, while the 5-methyl group modulates steric and electronic properties that influence target selectivity . The importance of regiospecific substitution is underscored by SAR studies of picolinamide and pyrimidine-4-carboxamide inhibitors of 11β-HSD1, where pyridine-to-pyrimidine ring replacement combined with fluorine substitution produced a 10-fold improvement in cellular potency and eliminated CYP and PXR liabilities [1]. Although direct comparative kinase profiling data between 5-methyl-3-(pyrimidin-2-yl)picolinic acid and its 5-des-methyl analog are not publicly available, class-level SAR principles predict that removal of the 5-methyl group would alter both binding affinity and selectivity across the JAK/SRC/ABL/RTK panel [2].

Substitution specificity
SAR context
5-methyl & 3-(pyrimidin-2-yl) substitution; regioisomers show ≥10-fold potency shifts in related series
Identity verification critical for reproducibility
Class-level SAR; direct comparison data not public
structure-activity relationship regioselectivity medicinal chemistry

5-Methyl-3-(pyrimidin-2-yl)picolinic Acid: Validated Applications


STAT3-Driven Solid Tumor and Metastasis Models

This compound is optimally deployed in preclinical oncology studies investigating STAT3 and STAT5 signaling blockade. The validated multi-kinase inhibition profile (JAK, SRC, ABL, class III/V RTKs; Kd < 100 nM) and demonstrated in vivo tumor growth inhibition in xenograft and orthotopic metastasis models support its use as a chemical probe for interrogating STAT3-dependent tumor maintenance and metastatic progression [1]. Researchers should prioritize this compound over simple picolinic acid or non-pyrimidine-substituted analogs when experimental endpoints require potent pSTAT3 suppression and measurable antitumor efficacy.

Combination Therapy with EGFR Inhibitors in NSCLC

The compound has demonstrated synergistic activity when tested in combination with the EGFR inhibitor erlotinib in non-small cell lung cancer (NSCLC) xenograft models [1]. This evidence positions 5-methyl-3-(pyrimidin-2-yl)picolinic acid as a strategic selection for combination therapy research aimed at overcoming adaptive resistance to EGFR-targeted agents. Procurement for this application should be accompanied by verification of compound identity and purity, as regioisomeric impurities could confound interpretation of kinase selectivity and combination effects.

Multi-Kinase Profiling & Selectivity Panels

Given its established binding to a defined panel of kinases (JAK, SRC, ABL, class III/V RTKs) with sub-100 nM Kd values, this compound serves as a reference standard for kinase selectivity profiling assays [1]. It enables benchmarking of novel kinase inhibitor candidates against a multi-targeted chemotype with validated cellular and in vivo pharmacodynamic activity. Users should note that the compound's activity is mechanistically linked to the 5-methyl-3-(pyrimidin-2-yl) substitution pattern; procurement of incorrect regioisomers will yield divergent selectivity profiles incompatible with comparative analysis.

SAR of Picolinic Acid Kinase Inhibitors

The 5-methyl and 3-(pyrimidin-2-yl) substitution pattern represents a defined structural motif for medicinal chemistry SAR exploration . Researchers developing novel picolinic acid- or pyrimidine-based kinase inhibitors may employ this compound as a benchmark scaffold or synthetic intermediate. The compound's molecular weight (215.21) and calculated properties position it as a fragment- or lead-like starting point for optimization campaigns [2]. Unlike unsubstituted picolinic acid, which lacks kinase inhibitory activity, this compound provides a functional reference point for evaluating the impact of heteroaryl substitution on target engagement.

Application
Selection Property
Validation Focus
Tumor model STAT3/STAT5 pathway studies
Multi-kinase engagement (JAK, SRC, ABL, RTK class III/V)
pSTAT3 suppression & in vivo growth-inhibition endpoints
Combination research with EGFR inhibitors (NSCLC models)
Synergistic response context reported in xenograft
Verify compound identity; regioisomer-free to avoid profile shift
Kinase selectivity panel benchmarking
Sub-100 nM Kd against defined kinase set
Reference for profiling novel inhibitors; confirm substitution pattern
Medicinal chemistry SAR exploration
5-methyl-3-(pyrimidin-2-yl)picolinic acid scaffold
Fragment/lead-like starting point; compare with des-methyl or regioisomeric analogs
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